1-(Difluoromethyl)-2,4,5-trifluorobenzene
Overview
Description
Difluoromethyl compounds are a class of organofluorine molecules. They are used in a wide range of applications, including as medicines, agrochemicals, and refrigerants . The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .
Synthesis Analysis
Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds . The past two decades have witnessed a rapid growth in fluorination and fluoroalkylation methods thanks to the development of new reagents and catalysts .
Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .
Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can vary widely. For example, biochar application can influence soil physical and chemical properties .
Scientific Research Applications
Research Applications of Fluorinated Compounds
Fluorinated compounds, such as those similar to 1-(Difluoromethyl)-2,4,5-trifluorobenzene, are often studied for their unique properties, which include high stability, lipophilicity, and the ability to modulate biological activity. These characteristics make them valuable in various scientific research fields:
Drug Development : Fluorinated compounds are extensively researched in pharmaceutical chemistry due to their ability to improve drug properties like metabolic stability, bioavailability, and binding affinity towards biological targets (Rachmilewitz et al., 1992).
Material Science : The incorporation of fluorinated groups into polymers and materials can enhance their chemical resistance, thermal stability, and hydrophobicity, making them suitable for specialized applications in coatings, electronics, and aerospace industries.
Biological Studies : Fluorinated analogs of biomolecules can be used as probes in molecular biology and biochemistry to study enzyme mechanisms, protein-ligand interactions, and metabolic pathways. They can also serve as tracers in positron emission tomography (PET) imaging for diagnosing and studying diseases (Moerlein & Perlmutter, 1992).
Environmental Chemistry : Research into the environmental fate, transport, and effects of fluorinated compounds, including their role as persistent organic pollutants and their impact on ecosystems and human health, is an important area of study.
Catalysis and Chemical Synthesis : Fluorinated compounds are used as catalysts or reagents in organic synthesis to introduce fluorine-containing groups into organic molecules, which is important for creating compounds with desired reactivity and selectivity.
Safety And Hazards
Safety precautions for handling difluoromethyl compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-2,4,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSGWYQEVHVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660044 | |
Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2,4,5-trifluorobenzene | |
CAS RN |
886510-29-8 | |
Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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